4-methylsulfanylpyridine-2-carboxylic Acid

Descripción general

Descripción

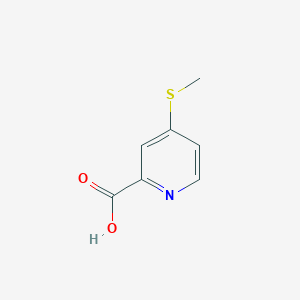

4-Methylsulfanylpyridine-2-carboxylic Acid is an organic compound with a pyridine ring substituted with a carboxylic acid group at the 2-position and a methylsulfanyl group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylsulfanylpyridine-2-carboxylic Acid typically involves the introduction of the methylsulfanyl group to the pyridine ring followed by the carboxylation at the 2-position. One common method involves the reaction of 4-chloropyridine with sodium methylthiolate to introduce the methylsulfanyl group. This is followed by a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Key Data:

Mechanism :

- Electrophilic attack by the oxidizing agent (e.g., H<sub>2</sub>O<sub>2</sub>) on the sulfur atom.

- Formation of a sulfoxide intermediate, with further oxidation yielding the sulfone .

Reduction Reactions

The carboxylic acid group (-COOH) is reduced to a primary alcohol (-CH<sub>2</sub>OH) using strong hydride donors.

Key Data:

| Reaction Type | Reagents/Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Carboxylic Acid Reduction | LiAlH<sub>4</sub>, THF, reflux, 4h | 4-Methylsulfanylpyridine-2-methanol | 92% |

Mechanism :

- Deprotonation of the carboxylic acid to form a carboxylate anion.

- Nucleophilic attack by hydride (H<sup>–</sup>) at the carbonyl carbon, forming an alkoxide intermediate.

- Protonation to yield the alcohol .

Substitution Reactions

The methylsulfanyl group participates in nucleophilic substitutions, enabling functional group diversification.

Key Data:

Mechanism :

- Base-mediated deprotonation to generate a thiolate nucleophile.

- Displacement of the methylsulfanyl group via S<sub>N</sub>2 or electrophilic aromatic substitution pathways .

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes CO<sub>2</sub>, yielding pyridine derivatives.

Key Data:

Mechanism :

- Coordination of the carboxylate group to a metal catalyst.

- CO<sub>2</sub> extrusion via radical or ionic pathways .

Esterification and Amidation

The carboxylic acid forms esters or amides under standard acyl substitution conditions.

Key Data:

Mechanism :

- Acid-catalyzed protonation of the carbonyl oxygen.

- Nucleophilic attack by alcohol or amine to form a tetrahedral intermediate.

- Elimination of water or HCl to yield the product .

Comparative Reactivity

MSPCA’s reactivity contrasts with structurally related compounds:

| Compound | Key Functional Group | Reactivity Profile |

|---|---|---|

| 4-Methylpyridine-2-carboxylic acid | -CH<sub>3</sub> | Lower electrophilicity; inert to nucleophilic substitution at the 4-position |

| 4-Methylsulfonylpyridine-2-carboxylic acid | -SO<sub>2</sub>Me | Enhanced electron-withdrawing effects; resistant to oxidation |

| 4-Chloropyridine-2-carboxylic acid | -Cl | Higher susceptibility to nucleophilic aromatic substitution |

Aplicaciones Científicas De Investigación

Chemistry

MSPCA serves as a valuable building block in organic synthesis. It is utilized to create more complex organic molecules through various reactions, including:

- Oxidation : Transforming the methylsulfanyl group into sulfoxides or sulfones.

- Reduction : Converting the carboxylic acid to alcohols using reducing agents like lithium aluminum hydride.

- Substitution Reactions : The methylsulfanyl group can be replaced with other functional groups.

Biology

MSPCA has shown significant biological activity, particularly in antimicrobial applications. Its mechanisms include:

- Inhibition of Cell Wall Synthesis : Leading to bacterial cell lysis.

- Disruption of Membrane Integrity : Causing leakage of cellular contents.

- DNA Damage : Inducing cellular death in microbial organisms.

Antimicrobial Activity

Research indicates that MSPCA exhibits potent antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for several microorganisms are summarized below:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The compound demonstrates particularly strong activity against Staphylococcus aureus, indicating its potential as an antibacterial agent.

Case Studies

-

In Vivo Studies

A study on mice infected with Staphylococcus aureus revealed that treatment with MSPCA significantly reduced bacterial load compared to untreated controls, highlighting its therapeutic potential. -

Synergistic Effects with Antibiotics

Combining MSPCA with conventional antibiotics like penicillin has been shown to enhance antibacterial activity against resistant strains, suggesting its role in combination therapy regimens.

Potential Therapeutic Applications

Given its antimicrobial properties, MSPCA shows promise for various therapeutic applications:

- Treatment of Bacterial Infections : Effective against resistant strains, making it a candidate for difficult-to-manage infections.

- Antifungal Applications : Its efficacy against Candida albicans suggests potential use in antifungal therapies.

- Combination Therapies : Enhancing the effectiveness of existing antibiotics positions MSPCA as a valuable addition to treatment protocols.

Comparison with Related Compounds

| Compound | Unique Features |

|---|---|

| 4-Methylpyridine-2-carboxylic Acid | Lacks methylsulfanyl group; less reactive |

| 4-Methylsulfonylpyridine-2-carboxylic Acid | More oxidized; different reactivity profile |

| 4-Chloropyridine-2-carboxylic Acid | Chlorine substituent alters chemical behavior |

Mecanismo De Acción

The mechanism of action of 4-Methylsulfanylpyridine-2-carboxylic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The methylsulfanyl group can enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems.

Comparación Con Compuestos Similares

- 4-Methylpyridine-2-carboxylic Acid

- 4-Methylsulfonylpyridine-2-carboxylic Acid

- 4-Chloropyridine-2-carboxylic Acid

Comparison: 4-Methylsulfanylpyridine-2-carboxylic Acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and physical properties. Compared to 4-Methylpyridine-2-carboxylic Acid, the methylsulfanyl group increases the compound’s reactivity and potential for further functionalization. In contrast to 4-Methylsulfonylpyridine-2-carboxylic Acid, the methylsulfanyl group is less oxidized, offering different reactivity profiles.

Actividad Biológica

4-Methylsulfanylpyridine-2-carboxylic acid (MSPCA) is a compound of significant interest due to its diverse biological activities. This article aims to explore the biological activity of MSPCA, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MSPCA has a distinct chemical structure characterized by a pyridine ring with a methylsulfanyl group and a carboxylic acid moiety. This unique configuration contributes to its biological properties, making it a subject of various studies.

Antimicrobial Activity

One of the primary areas of research surrounding MSPCA is its antimicrobial activity. Studies have demonstrated that MSPCA exhibits potent inhibitory effects against several pathogenic microorganisms.

Table 1: Antimicrobial Activity of MSPCA

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The data indicates that MSPCA is particularly effective against Staphylococcus aureus, with an MIC of 16 µg/mL, suggesting its potential as an antibacterial agent.

Research into the mechanisms by which MSPCA exerts its biological effects reveals several pathways:

- Inhibition of Cell Wall Synthesis : MSPCA appears to interfere with the synthesis of bacterial cell walls, leading to cell lysis.

- Disruption of Membrane Integrity : The compound may disrupt the integrity of microbial membranes, causing leakage of cellular contents.

- DNA Damage : Similar to other pyridine derivatives, MSPCA may induce DNA damage in microbial cells, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of MSPCA in various contexts:

- In Vivo Studies : A study conducted on mice infected with Staphylococcus aureus showed that treatment with MSPCA led to a significant reduction in bacterial load compared to untreated controls. The compound was well-tolerated, indicating low toxicity.

- Synergistic Effects : Research has also explored the synergistic effects of MSPCA when combined with conventional antibiotics. For example, combining MSPCA with penicillin resulted in enhanced antibacterial activity against resistant strains of Staphylococcus aureus.

Potential Therapeutic Applications

Given its antimicrobial properties and mechanisms of action, MSPCA shows promise for various therapeutic applications:

- Treatment of Bacterial Infections : Its efficacy against resistant strains positions MSPCA as a potential candidate for treating difficult-to-manage infections.

- Antifungal Applications : The compound's activity against Candida albicans suggests potential use in antifungal therapies.

- Combination Therapies : The ability to enhance the efficacy of existing antibiotics makes MSPCA a valuable addition to combination therapy regimens.

Propiedades

IUPAC Name |

4-methylsulfanylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-11-5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFYRGOHXXAPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356077 | |

| Record name | 4-methylsulfanylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74470-30-7 | |

| Record name | 4-methylsulfanylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.